3-Amino-2-isopropylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNLQRCRYYZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity in 3-Amino-2-isopropylphenol, participating in reactions typical of phenols, such as etherification and esterification. Its nucleophilic character is a key determinant in these transformations.
The hydroxyl group of this compound can be readily converted into an ether or an ester functional group. These reactions typically proceed via nucleophilic substitution, where the phenolic oxygen acts as the nucleophile.
Etherification involves the reaction of the phenoxide ion, formed by deprotonation of the hydroxyl group with a suitable base, with an alkyl halide or another electrophilic species. This process, a variation of the Williamson ether synthesis, leads to the formation of an aryl ether. The general conditions for the etherification of phenols can be adapted for this compound, though the presence of the amino group may necessitate the use of protecting groups to avoid side reactions.
Esterification , on the other hand, is typically achieved by reacting the phenol (B47542) with a carboxylic acid, acid chloride, or acid anhydride. Acid catalysts are often employed to facilitate the reaction with carboxylic acids, while reactions with acid chlorides and anhydrides can proceed under milder conditions. The esterification of amino acids with phenols has been studied as a method for creating prodrugs. nih.gov
The nucleophilicity of the phenolic hydroxyl group in this compound is enhanced by the electron-donating nature of the amino and isopropyl groups, which increase the electron density on the aromatic ring and, consequently, on the oxygen atom. This makes it more reactive towards electrophiles compared to unsubstituted phenol.
However, the steric hindrance imposed by the adjacent bulky isopropyl group can influence the rate and regioselectivity of reactions at the hydroxyl group. This steric effect may favor reactions with smaller electrophiles or necessitate more forcing reaction conditions. The nucleophilic substitution of the hydroxyl group is a fundamental transformation, but direct substitution is challenging and typically requires activation to convert the hydroxyl into a better leaving group. nih.govntu.ac.uklookchem.com
Reactions Involving the Amino Group
The amino group in this compound is another key reactive center, capable of undergoing a variety of functionalization reactions, most notably amidation and other N-functionalization processes.
Amidation , the formation of an amide bond, is a common reaction of the amino group. This can be achieved by reacting this compound with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. The reaction with acyl chlorides is typically rapid and can be carried out under mild conditions, often in the presence of a base to neutralize the HCl byproduct. researchgate.net Various coupling agents can also be employed to facilitate the direct amidation with carboxylic acids. nih.govnih.govresearchgate.netorganic-chemistry.org
N-alkylation is another important transformation of the amino group, leading to the formation of secondary or tertiary amines. This can be accomplished through reactions with alkyl halides, though this method can sometimes lead to over-alkylation. wikipedia.org Alternative methods, such as reductive amination with aldehydes or ketones, offer better control over the degree of alkylation. nih.gov The selective N-alkylation of aminophenols is a significant area of research, with methods developed to achieve high selectivity for either N- or O-alkylation. researchgate.netgoogle.com
N-acylation , a specific type of amidation, is readily achieved with acylating agents like acetic anhydride. orientjchem.orggoogle.comgoogleapis.comnih.gov This reaction is often used as a means to protect the amino group during other transformations.
Reactivity of the Isopropyl Moiety
The isopropyl group in this compound is generally considered to be chemically robust under typical reaction conditions. Its primary influence on the molecule's reactivity is electronic and steric. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution. rsc.org Its bulkiness can sterically hinder reactions at the adjacent amino and hydroxyl groups. cmu.edu While the isopropyl group itself is not highly reactive, under forcing oxidative conditions, it can be susceptible to oxidation. chemistrysteps.com However, the more reactive amino and hydroxyl groups are the primary sites for chemical transformation.
Oxidative Coupling Reaction Pathways
A significant and characteristic reaction of this compound is its propensity to undergo oxidative coupling to form phenoxazine (B87303) derivatives. This transformation is a hallmark of o-aminophenols and proceeds through a multi-step mechanism. researchgate.netnih.gov
The process is initiated by the oxidation of the aminophenol to a reactive intermediate, such as a phenoxy radical or a quinone-imine species. nih.govwikipedia.orgnih.gov This oxidation can be effected by a variety of oxidizing agents, including air, enzymatic catalysts like laccase, or chemical oxidants such as ferricyanide. nih.govresearchgate.net Subsequently, two molecules of this reactive intermediate undergo dimerization, followed by intramolecular cyclization and aromatization to yield the stable tricyclic phenoxazine core structure. researchgate.net The substituents on the aromatic ring, in this case, the isopropyl group, can influence the rate and regioselectivity of the coupling reaction. researchgate.net The synthesis of phenoxazinones from aminophenols is a well-established and important reaction pathway. researchgate.netnih.govresearchgate.netmdpi.com
Compound Information
The following table lists the chemical compounds mentioned in this article.
Detailed Analysis of this compound's Chemical Behavior in Advanced Solvents
The study of the chemical kinetics of this compound, specifically its dealkylation and rearrangement reactions in advanced solvent systems, is a niche area of research. At present, detailed, publicly available scientific literature and datasets focusing exclusively on the dealkylation and rearrangement kinetics of this compound in advanced solvents are not readily found.
Research into the thermal decomposition of related compounds, such as 2-isopropylphenol (B134262), in supercritical water has shown two primary reaction pathways: dealkylation to produce phenol and propene, and a rearrangement of the propyl group to form 2-propylphenol. acs.org In these studies, the rate of dealkylation was observed to be dependent on the density of the supercritical water, while the rearrangement reaction rate was largely unaffected by this parameter. acs.org
While kinetic studies have been conducted on various substituted phenolic compounds and amino compounds in different solvents, the specific kinetic data and detailed research findings for this compound's dealkylation and rearrangement are not present in the available search results. Therefore, the creation of data tables and a detailed discussion on this specific topic as outlined in the sub-section "3.5. Dealkylation and Rearrangement Kinetics in Advanced Solvents" cannot be completed at this time. Further experimental research would be required to generate the specific kinetic data for this compound.
Structural Modifications and Derivative Synthesis
Synthesis of Substituted 3-Amino-2-isopropylphenol Derivatives
The dual functionality of aminophenols presents a challenge in selective alkylation, as reactions can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. umich.edu To achieve selectivity, protection strategies are often employed. For selective O-alkylation, the more nucleophilic amino group can be temporarily protected, for instance, by condensation with an aldehyde like benzaldehyde (B42025) to form a Schiff base (imine). umich.eduresearchgate.net This allows the subsequent alkylation to occur specifically at the hydroxyl group. The protecting group can then be removed by hydrolysis. umich.edu
Conversely, selective N-alkylation can be achieved through a one-pot reaction involving condensation with an aldehyde followed by in-situ reduction, for example, with sodium borohydride (B1222165). umich.eduresearchgate.net These methods allow for the synthesis of a diverse array of N-alkyl and O-alkyl derivatives, which are important intermediates in organic synthesis. umich.edu For example, N-substituted 4-aminophenols have been synthesized and evaluated for potential biological activities. nih.gov
Table 1: General Methods for Selective Alkylation of Aminophenols
| Alkylation Type | Method | Reagents | Outcome |
|---|
| O-Alkylation | Protection-Alkylation-Deprotection | 1. Benzaldehyde 2. Alkyl halide, K₂CO₃ 3. HCl (hydrolysis) | Selective formation of alkoxy-substituted anilines. umich.eduresearchgate.net | | N-Alkylation | Reductive Amination | 1. Aldehyde 2. Sodium borohydride (NaBH₄) | Selective formation of N-alkyl aminophenols. umich.eduresearchgate.net |
Formation of Polycyclic Systems Incorporating Amino-isopropylphenol Moieties
The structural backbone of this compound can be incorporated into larger, multi-ring systems through various cyclization strategies. The presence of the amino group makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles. frontiersin.org
One powerful strategy involves palladium-catalyzed cascade reactions. For example, derivatives of N,2-diallylaniline can undergo a sequence of aminopalladation followed by carbopalladation to construct tricyclic nitrogen heterocycles. nih.govnih.gov A similar approach could be envisioned for an analog of this compound, where appropriately placed alkenyl groups on the nitrogen and the aromatic ring could be cyclized to form complex polycyclic architectures. Such methods are valuable for generating molecular complexity from simple starting materials in a single step. nih.gov Other approaches include multicomponent reactions where aminoazoles react with various electrophiles to build diverse heterocyclic frameworks. frontiersin.org
Intermediate Compounds in Complex Chemical Syntheses
Derivatives of this compound serve as crucial intermediates, where initial modifications pave the way for subsequent bond-forming reactions.
Halogenation of the aromatic ring of an aminophenol introduces a synthetically versatile handle for further modifications, such as cross-coupling reactions. The aromatic rings of phenols and anilines can be halogenated with chlorine or bromine using a catalyst like an iron(III) halide. britannica.commt.com The reaction of aminophenols with chlorine or monochloramine in aqueous solutions has also been studied, leading to halogenated by-products. nih.gov The resulting halo-substituted aminophenols are valuable intermediates. For instance, 4-halogenated anilines have been studied as substrates for enzymatic dehalogenation. nih.gov
Alkoxy-substituted anilines, synthesized via the selective O-alkylation of aminophenols as described previously, are important intermediates. umich.eduresearchgate.net These compounds are widely used in the synthesis of pharmaceutical agents and chiral ligands. umich.edu Copper-catalyzed methods have been developed for the selective O-arylation of aminophenols, providing access to aryloxy-aniline structures. mit.edu Furthermore, copper-catalyzed cascade reactions of N-alkoxy-anilines can lead to meta-aminophenol derivatives through rearrangement and addition pathways. mdpi.comresearchgate.net
Table 2: Examples of Functionalized Intermediates
| Intermediate Type | General Structure (R = Isopropyl) | Synthetic Utility |
|---|---|---|
| Halogenated | Halogenated this compound | Precursors for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). mdpi.com |
| Alkoxy-substituted | 3-Amino-2-isopropyl-alkoxyphenol | Building blocks for pharmaceuticals and ligands. umich.edumit.edu |
Co-crystal Formation and Its Synthetic Utility
Co-crystals are multi-component crystalline structures held together by non-covalent interactions, such as hydrogen bonds. nih.govnih.gov The formation of co-crystals, known as crystal engineering, offers a powerful method to modify the physicochemical properties of a compound without altering its covalent structure. rsc.org
The this compound molecule is an excellent candidate for co-crystal formation due to its strong hydrogen-bond donor (hydroxyl and amino groups) and acceptor (amino group) capabilities. It can form robust supramolecular synthons with suitable co-formers. The interaction between phenol (B47542) and aniline (B41778) functionalities is a well-studied recognition motif in crystal engineering, often forming stable hydrogen-bonded structures. nih.govsemanticscholar.org Phenols can form strong, charge-assisted hydrogen bonds with their corresponding phenolate (B1203915) anions (PhOH···PhO⁻), which can be used to engineer ionic co-crystals. nih.gov Similarly, phenols readily form co-crystals with phenolic acids. mdpi.com
Common methods for preparing co-crystals include solvent-assisted grinding and slow evaporation from solution. mdpi.com The synthetic utility of co-crystal formation lies in its ability to improve properties such as solubility and stability, which is of great interest in materials science. rsc.org
Table 3: Potential Co-crystal Formation with this compound
| Potential Co-former Type | Key Interaction | Expected Outcome |
|---|---|---|
| Dicarboxylic Acids | Hydrogen bonding between phenolic -OH and amino -NH₂ with carboxylic acid groups. | Formation of a stable, neutral co-crystal. nih.gov |
| Phenolic Compounds | Hydrogen bonding between phenol-phenol or phenol-aniline groups. nih.govsemanticscholar.org | Creation of a supramolecular assembly. |
| Pyridine (B92270) Derivatives | Hydrogen bonding between phenolic -OH and pyridine nitrogen. | Formation of a hydrogen-bonded complex. |
Advanced Spectroscopic Characterization and Analytical Methodologies
Mass Spectrometry (MS) Techniques
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of 3-Amino-2-isopropylphenol, allowing for the unambiguous determination of its elemental formula. The theoretical exact mass can be calculated from the masses of its constituent isotopes.
Predicted HRMS Data for this compound
| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₄NO⁺ | 152.1070 |
| [M]⁺˙ | C₉H₁₃NO⁺˙ | 151.0997 |
This table presents calculated theoretical values.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like aminophenols. In positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺. By inducing fragmentation of this precursor ion (MS/MS), characteristic product ions would be generated, providing insights into the molecule's structure. Common fragmentation pathways for aminophenols include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and isobutylene (B52900) from the isopropyl group.
Predicted ESI-MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 152.1 | 135.1 | NH₃ |
| 152.1 | 134.1 | H₂O |
| 152.1 | 109.1 | C₃H₇ (isopropyl radical) |
This table is a predictive model based on known fragmentation patterns of similar compounds.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. The primary amine (-NH2) group typically exhibits symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. libretexts.org The hydroxyl (-OH) group of the phenol (B47542) shows a broad absorption band, generally between 3200 and 3600 cm⁻¹, with the broadness resulting from hydrogen bonding. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while the C-N stretching of the aromatic amine is found in the 1250-1360 cm⁻¹ region. The C-O stretching of the phenol appears in the 1180-1260 cm⁻¹ range. Furthermore, the substitution pattern on the benzene (B151609) ring can be inferred from the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region.
Table 1: Characteristic IR Absorption Ranges for this compound Functional Groups
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300-3500 |
| Phenol (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic Ring | =C-H Stretch | 3000-3100 |
| Aromatic Amine | C-N Stretch | 1250-1360 |
| Phenol | C-O Stretch | 1180-1260 |
| Aromatic Ring | C-H Bending | 690-900 |
This table presents generalized absorption ranges for the functional groups found in this compound based on established spectroscopic principles.
Ultraviolet-Visible (UV-Vis) Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum of phenolic compounds is influenced by the substituents on the aromatic ring and the solvent used for analysis. biointerfaceresearch.com Phenol itself typically shows an absorption maximum (λmax) around 275 nm. docbrown.info The presence of both an amino group and an isopropyl group on the phenol ring in this compound will cause shifts in the absorption maxima. For comparison, 2-aminophenol (B121084) in methanol (B129727) exhibits a λmax, and 4-aminophenol (B1666318) has absorption maxima at 194 nm, 218 nm, and 272 nm. sielc.comresearchgate.net The ionization of the phenolic hydroxyl group at different pH values can also lead to significant changes in the UV-Vis spectrum, often causing a red shift (bathochromic shift) of the absorption peaks. nih.gov
Table 2: Illustrative UV-Vis Absorption Maxima for Related Aminophenol Compounds
| Compound | Solvent | Absorption Maxima (λmax) (nm) |
| Phenol | Not Specified | 275 |
| 4-Aminophenol | Acidic Mobile Phase | 194, 218, 272 sielc.com |
| 2-Aminophenol | Methanol | Data indicates a λmax is present researchgate.net |
| 3-Nitrophenol | Not Specified | 275, 340 docbrown.info |
This table provides examples of UV-Vis absorption maxima for structurally related compounds to illustrate the expected spectral region for this compound.
Chromatographic Separation and Detection Methods
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry Detection
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture. For the analysis of aminophenol isomers, reversed-phase HPLC is commonly employed. rsc.org A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov
Coupling HPLC with Mass Spectrometry (MS) provides a highly sensitive and selective analytical method. LC-MS allows for the accurate mass determination of the separated components, aiding in their identification and quantification. For instance, a method for quantifying p-aminophenol, a related compound, utilized electrospray ionization in the positive mode with a triple quadrupole mass spectrometer, achieving a limit of quantification of 1 ng/mL. nih.gov An MS-compatible mobile phase, such as one containing ammonium (B1175870) formate, is crucial for successful LC-MS analysis. sielc.com
Table 3: Exemplary HPLC-MS Parameters for Aminophenol Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with Ammonium Formate Buffer sielc.com |
| Detection | UV at ~275 nm or Mass Spectrometry sielc.com |
| Ionization Mode (MS) | Electrospray Ionization (ESI), Positive Mode nih.gov |
This table outlines typical starting parameters for developing an HPLC-MS method for this compound, based on methods for similar compounds.
Pre-column Derivatization Strategies for Enhanced Analysis
To improve the chromatographic properties and enhance the detectability of compounds, pre-column derivatization is often employed. actascientific.com This technique involves chemically modifying the analyte before it is introduced into the HPLC system. jasco-global.com For compounds like this compound, which contains both amino and hydroxyl functional groups, various derivatization reagents can be used.
Reagents such as o-phthalaldehyde (B127526) (OPA) react with primary amines to form fluorescent derivatives, significantly increasing detection sensitivity. jascoinc.com Other reagents, like 9-fluorenylmethyl chloroformate (FMOC), can be used for both primary and secondary amines. jascoinc.com For the phenolic hydroxyl group, silylation reagents can be used to increase volatility and improve chromatographic behavior, although this is more common in gas chromatography. youtube.comchromtech.com The choice of derivatization reagent depends on the analytical goal, such as improving separation efficiency or achieving lower detection limits. actascientific.com
Table 4: Common Derivatization Reagents for Functional Groups in this compound
| Reagent | Target Functional Group | Purpose of Derivatization |
| o-Phthalaldehyde (OPA) | Primary Amine (-NH₂) | Enhanced fluorescence detection actascientific.comjascoinc.com |
| 9-Fluorenylmethyl chloroformate (FMOC) | Primary Amine (-NH₂) | Enhanced fluorescence detection jascoinc.com |
| Dansyl Chloride | Primary Amine (-NH₂) | Enhanced fluorescence and UV absorption creative-proteomics.com |
| Phenyl Isothiocyanate (PITC) | Primary Amine (-NH₂) | Formation of stable derivatives for UV detection creative-proteomics.com |
| Silylating Reagents (e.g., BSTFA) | Hydroxyl (-OH), Amine (-NH₂) | Increased volatility and thermal stability (primarily for GC) youtube.com |
This table lists common derivatization agents that can react with the functional groups present in this compound to enhance chromatographic analysis.
Theoretical and Computational Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with a high degree of accuracy. These methods are instrumental in analyzing the electronic structure of compounds like 3-Amino-2-isopropylphenol.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is favored for its balance of computational cost and accuracy in predicting various molecular properties. DFT calculations for this compound would typically involve functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311++G(d,p) to provide a good description of the electronic distribution. Such calculations can yield valuable information about the molecule's energy, electron density, and other electronic properties.
Molecular Geometry Optimization
A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, geometry optimization would be performed using methods like DFT to predict bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of the molecule.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | 119 - 121 | 0.0 |
| C-O | 1.37 | - | - |
| C-N | 1.40 | - | - |
| C-C (isopropyl) | 1.53 | - | - |
| O-H | 0.96 | - | - |
| N-H | 1.01 | - | - |
| C-C-O | - | 118.5 | - |
| C-C-N | - | 121.0 | - |
| H-O-C | - | 109.0 | - |
| H-N-C | - | 112.0 | - |
Vibrational Frequency Determination
Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 2: Frontier Molecular Orbital Properties of this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -0.80 |
| HOMO-LUMO Gap | 4.70 |
Note: This table presents hypothetical data for illustrative purposes.
Electrostatic Potential (ESP) Mapping
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydroxyl and amino hydrogens.
Computational Prediction of Molecular Interactions
Computational methods are also employed to predict how a molecule will interact with other molecules, which is crucial for understanding its behavior in a larger system. These predictions can range from identifying potential hydrogen bonding sites to modeling interactions with biological macromolecules. For this compound, computational studies could predict its ability to form hydrogen bonds via the hydroxyl and amino groups, as well as potential π-π stacking interactions involving the aromatic ring. These insights are vital for predicting the compound's solubility, crystal packing, and potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. elsevierpure.comresearchgate.net The fundamental principle of QSAR is that the variations in the structural properties of molecules are responsible for the variations in their observed activities. imist.ma For this compound, a QSAR model could be developed within a series of related substituted aminophenols to predict endpoints such as antioxidant capacity, toxicity, or reaction rates with specific reagents. jst.go.jp The development of a robust QSAR model involves several key stages, including the calculation of molecular descriptors, selection of the most relevant features, and rigorous model validation. researchgate.net
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These descriptors are the independent variables in a QSAR model and can be classified based on their dimensionality, ranging from simple atom counts (0D) to complex 3D representations of molecular shape and electronic fields. ucsb.edu The calculation of these descriptors is the first step in translating the chemical structure of this compound into a format suitable for statistical analysis.
For this compound, a wide array of descriptors can be calculated using specialized software. These descriptors fall into several categories:
Constitutional (1D): These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and bond counts.
Topological (2D): These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Quantum Chemical: These are calculated using quantum mechanics and describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity. ucsb.edurjpn.org
Below is a table of selected calculated molecular descriptors for this compound.
| Descriptor Class | Descriptor Name | Calculated Value for this compound |
| Constitutional | Molecular Weight | 151.21 g/mol |
| Heavy Atom Count | 11 | |
| Number of Rotatable Bonds | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 2 | |
| Topological | Topological Polar Surface Area (TPSA) | 46.25 Ų |
| Molar Refractivity | 45.75 | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 2.15 |
After calculating a large number of molecular descriptors, the next critical step is to select a subset of the most relevant ones to build the QSAR model. This process, known as feature selection, is essential to reduce model complexity, minimize the risk of overfitting (where the model performs well on the training data but poorly on new data), and improve the model's interpretability. elsevierpure.comaip.org An effective QSAR model should ideally use a small number of descriptors that have a clear mechanistic relationship to the activity being predicted. nih.gov
Several methodologies are commonly employed for feature selection in QSAR studies: oup.com
Stepwise Regression: This includes forward selection (starting with no descriptors and adding them one by one), backward elimination (starting with all descriptors and removing them one by one), and a combination of both. oup.com
Genetic Algorithms (GA): Inspired by natural evolution, GA is a powerful search technique that can explore vast combinations of descriptors to find an optimal subset that yields a highly predictive model. semanticscholar.org
Recursive Feature Elimination (RFE): This method recursively builds a model and removes the weakest feature(s) until the specified number of features is reached. aip.org
Swarm Intelligence Optimizations: Techniques like Ant Colony Optimization or Particle Swarm Optimization are also used to navigate the complex space of descriptor combinations to identify the most informative set. elsevierpure.com
The goal of these methods is to identify the descriptors that capture the most significant variance in the chemical reactivity data for a series of compounds including this compound.
Validation is arguably the most critical step in QSAR modeling, as it determines the reliability and predictive power of the developed model. nih.gov A model is only useful if it can accurately predict the activity of new, untested compounds. Validation is typically divided into two main categories: internal validation and external validation. basicmedicalkey.comuninsubria.it
Internal Validation assesses the robustness and stability of the model using only the training dataset (the data used to build the model). Common techniques include: basicmedicalkey.com
Cross-Validation: The most common form is Leave-One-Out (LOO) cross-validation, where the model is repeatedly built on all but one compound, and then used to predict the activity of the left-out compound. The process is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (Q²) is a key measure of the model's internal predictivity. uniroma1.it
Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it indicates that the model is not a result of chance correlation. uniroma1.it
External Validation evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used during the model development process. researchgate.net This is considered the most stringent test of a model's predictive capability. uninsubria.it
The performance of a QSAR model is judged by several statistical metrics, as shown in the table below.
| Metric | Symbol | Description | Acceptable Value |
| Internal Metrics | |||
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| Cross-Validated R² | Q² (or R²cv) | Measures the internal predictive ability of the model. | > 0.5 |
| External Metrics | |||
| Predictive R² | R²pred | Measures the predictive power of the model on the external test set. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational dynamics, its interaction with solvent molecules like water, or its potential binding mode within a biological target such as an enzyme. nih.govmdpi.com
An MD simulation begins with an initial set of coordinates for all atoms in the system and assigns them initial velocities. It then iteratively calculates the forces acting on each atom based on a molecular mechanics force field and solves Newton's equations of motion to predict the new positions and velocities of the atoms after a very short time step (typically femtoseconds). mdpi.com By repeating this process millions of times, a trajectory is generated that describes how the molecule's structure and position evolve over time.
From this trajectory, various properties can be analyzed, including:
Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time, one can assess the stability of different conformations of this compound.
Solvent Interactions: The simulations can reveal how water molecules organize around the hydrophilic (amino and hydroxyl groups) and hydrophobic (isopropyl and phenyl groups) parts of the molecule.
Binding Dynamics: If this compound is studied in complex with a protein, MD can elucidate the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy. ingentaconnect.comtandfonline.com
Thermodynamic and Kinetic Studies via Computational Methods
Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are essential for investigating the thermodynamics and kinetics of chemical reactions involving this compound. rjpn.orgacs.org These studies can predict reaction pathways, determine the stability of reactants and products, and calculate reaction rates without the need for physical experiments.
Thermodynamic Studies: Thermodynamic calculations focus on the energy differences between different chemical states. For this compound, DFT can be used to compute key thermodynamic properties:
Enthalpy of Formation (ΔH°f): The standard enthalpy change when the compound is formed from its constituent elements. researchgate.net
Gibbs Free Energy (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. researchgate.net
Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically. For a phenol (B47542), the O-H BDE is a critical indicator of its antioxidant activity. acs.org A study on the synthesis of paracetamol from 4-aminophenol (B1666318) used computational methods to determine that the reaction is exothermic. unimed.ac.id
Kinetic Studies: Kinetic studies investigate the rate of a chemical reaction and its mechanism. Computational methods can map out the entire potential energy surface of a reaction.
Transition State (TS) Search: The key to understanding reaction kinetics is identifying the transition state, which is the highest energy point along the reaction coordinate.
Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur (the energy difference between the reactants and the transition state). A lower activation energy corresponds to a faster reaction rate. scielo.org.mx Computational studies on the reaction between phenyl and amino radicals have successfully mapped the potential energy surface and determined pressure-dependent rate constants. nih.gov Similarly, the kinetics of aminomethanol (B12090428) photo-oxidation have been detailed using high-level computational theory. frontiersin.org
These theoretical calculations provide a molecular-level understanding of why certain reactions are favored over others and can predict how modifications to the structure of this compound would influence its thermodynamic stability and kinetic reactivity.
Industrial and Chemical Applications Excluding Biomedical
Role as a Building Block in Organic Synthesis
In organic synthesis, "building blocks" are relatively simple molecules that are used to construct larger, more complex structures. Aminophenols, as a class, are considered important building blocks in synthetic organic chemistry due to their bifunctional nature. 3-Amino-2-isopropylphenol possesses both a nucleophilic amino group and a phenolic hydroxyl group, allowing it to undergo a wide range of chemical reactions.
The amino group can readily participate in reactions such as alkylation, acylation, and diazotization. The hydroxyl group can undergo etherification and esterification. The benzene (B151609) ring itself is activated by both the amino and hydroxyl groups, making it susceptible to electrophilic substitution reactions. The isopropyl group, being bulky, can exert a steric influence on these reactions, potentially directing incoming groups to specific positions on the ring and affecting the reaction kinetics. This steric hindrance might also enhance the thermal stability of polymers or other derivatives.
The unique substitution pattern of this compound—with the amino and isopropyl groups ortho to each other and meta to the hydroxyl group—can lead to the synthesis of specific isomers of more complex molecules that might be difficult to obtain through other synthetic routes. This makes it a potentially valuable, albeit specialized, building block for creating fine chemicals and materials with specific desired properties.
| Functional Group | Type of Reaction | Potential Product Class |
|---|---|---|
| Amino Group (-NH2) | Diazotization followed by coupling | Azo compounds (Dyes, Pigments) |
| Amino Group (-NH2) | Acylation | Amides |
| Hydroxyl Group (-OH) | Etherification | Ethers |
| Aromatic Ring | Electrophilic Substitution | Substituted Phenols |
Precursor in Dye and Pigment Manufacturing
Aminophenols are crucial intermediates in the manufacturing of a wide variety of dyes and pigments. They are particularly important in the synthesis of azo dyes, which are a large class of colored organic compounds. The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, such as an aminophenol, to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with another aromatic compound (a coupling agent), such as a phenol (B47542) or another amine, to form the azo compound (-N=N- linkage).
This compound can serve as the primary amine for diazotization. The resulting diazonium salt can then be reacted with various coupling components to produce a range of colors. The final color and properties of the dye, such as lightfastness and solubility, are determined by the specific molecular structures of both the diazonium component and the coupling agent. The presence of the isopropyl and hydroxyl groups on the this compound moiety would modify the final properties of the dye. For example, the bulky isopropyl group could potentially improve the solubility of the dye in organic media or alter its affinity for certain fibers.
| Step | Description | Role of this compound |
|---|---|---|
| 1. Diazotization | Reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. | Serves as the primary aromatic amine. |
| 2. Coupling | The diazonium salt reacts with a coupling agent (e.g., another phenol or amine). | Forms the core structure of the resulting azo dye. |
Application in Polymer and Resin Production
Aminophenols can be used as monomers in the production of various polymers and resins. For instance, aminophenols can react with aldehydes, such as formaldehyde (B43269), to form thermosetting resins. The reaction involves the condensation of the aminophenol with the aldehyde, leading to the formation of a cross-linked, three-dimensional polymer network. These resins can exhibit good thermal stability and mechanical properties.
Specifically, 3-aminophenol (B1664112) is known to react with formaldehyde to produce 3-aminophenol-formaldehyde (APF) resins. These resins can be synthesized as monodisperse colloidal spheres with tunable sizes. By analogy, this compound could also be used in similar polymerization reactions. The presence of the amino and hydroxyl groups allows it to participate in the condensation polymerization. The isopropyl group would become a pendant group on the polymer chain, which could influence the properties of the final resin, such as its solubility, thermal properties, and cross-linking density. For example, the bulky isopropyl group might increase the free volume within the polymer matrix, potentially altering its mechanical flexibility or glass transition temperature. Additionally, substituted aminophenols are suggested to have niche applications as high-performance resin modifiers.
Intermediate in Specialized Chemical Production
Beyond its direct use in the production of dyes and polymers, this compound can serve as an intermediate in the synthesis of a variety of other specialized chemicals. The reactivity of its functional groups allows for the introduction of other chemical moieties, leading to the production of compounds for various industrial applications.
For example, the amino group can be modified to produce derivatives that could function as antioxidants or corrosion inhibitors, similar to other aminophenol derivatives. The phenolic hydroxyl group can be a starting point for the synthesis of certain agrochemicals or photographic chemicals. The specific substitution pattern of this compound makes it a precursor for compounds where this particular arrangement of functional groups is required for the desired activity or property. While the isomers of aminophenol are versatile intermediates for a wide range of products, the specialized structure of this compound suggests its use in the synthesis of more niche, high-value chemical products.
Future Research Directions and Emerging Methodologies
Development of Sustainable Synthetic Routes
The pursuit of green chemistry principles is a foundational aspect of modern chemical synthesis. For 3-Amino-2-isopropylphenol, future research will likely focus on developing manufacturing processes that are more environmentally benign, economically viable, and safer.
Traditional synthetic methods for aminophenols often rely on harsh reagents and generate significant waste. A greener approach, for instance, could involve the catalytic reduction of a nitrophenol precursor. Research in this area is moving towards using catalysts that are earth-abundant and can operate under milder conditions. For example, processes are being developed that utilize catalysts like nano-nickel supported on natural aragonite for the reduction of nitrophenols, which could be adapted for the synthesis of this compound.
Biocatalysis represents another promising frontier for the sustainable synthesis of aminophenols. mdpi.com Enzymes, such as aminotransferases or hydrolases, can offer high selectivity and operate under mild, aqueous conditions, thereby reducing the environmental footprint of the synthesis. mdpi.com The development of enzymatic routes for the production of chiral alcohols and amino acids is already well-established in the pharmaceutical industry and could be extended to the synthesis of substituted aminophenols. mdpi.com
The following table outlines potential sustainable synthetic strategies for this compound, comparing them to traditional methods.
| Synthetic Strategy | Traditional Method | Potential Sustainable Alternative | Anticipated Benefits |
| Reduction of Precursor | Use of heavy metal catalysts, harsh reducing agents. | Catalytic transfer hydrogenation using formate salts; Biocatalytic reduction. researchgate.net | Reduced metal waste, milder reaction conditions, improved safety. |
| Solvent Use | Volatile organic solvents (VOCs). | Water, supercritical fluids, or ionic liquids. chemistryjournals.net | Reduced toxicity and environmental pollution, potential for easier product separation. |
| Amination of Phenol (B47542) | Multi-step synthesis with protecting groups. | Direct amination using biocatalysts like amine dehydrogenases. | Fewer synthetic steps (atom economy), high stereoselectivity, reduced waste. |
Exploration of Novel Reaction Pathways
Beyond making existing synthetic routes more sustainable, future research will also focus on discovering entirely new ways to construct the this compound molecule. These novel pathways could offer improved efficiency, yield, and the ability to introduce functional groups with greater precision.
One area of exploration is the use of transition-metal-free synthesis methods. cas.cn Recent studies have shown the successful synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and amines without the need for costly and toxic heavy metal catalysts. cas.cn Such a strategy could potentially be adapted to create the specific substitution pattern of this compound.
Another innovative approach involves leveraging the reactivity of molecules in an excited state through photochemistry. For example, a recently developed method uses excited-state copper catalysis to directly synthesize 2-aminophenol (B121084) derivatives from nitroarenes. nih.gov This type of reaction allows for the formation of valuable compounds under mild conditions and could be explored for its applicability to the synthesis of this compound.
The table below summarizes some potential novel reaction pathways.
| Reaction Pathway | Key Features | Potential Advantages for this compound Synthesis |
| Dehydrogenative Synthesis from Cyclohexanones | Transition-metal-free; uses a mild oxidant. cas.cn | Simplifies the synthesis process, uses readily available starting materials. |
| Excited-State Copper Catalysis | Utilizes light to drive the reaction; mild conditions. nih.gov | High functional group tolerance, potential for novel reactivity. |
| Domino Reactions | Multiple bond-forming events in a single step. | Increased efficiency, reduced waste from intermediate purifications. |
Advanced Analytical Techniques for Trace Analysis
As the applications of this compound are explored, the need for highly sensitive and selective analytical methods for its detection and quantification at trace levels will become critical. This is particularly important in contexts such as environmental monitoring, process control, and quality assurance.
Future research in this area will likely focus on the development of methods that can overcome the challenges of complex sample matrices. Techniques such as solid-phase extraction (SPE) and solid-phase microextraction (SPME) are expected to be refined for the specific purpose of isolating this compound from various samples. mdpi.com
In terms of detection, high-performance liquid chromatography (HPLC) coupled with advanced detectors like high-resolution mass spectrometry (HRMS) will be instrumental. mdpi.com These techniques offer the sensitivity to detect minute quantities of the compound and the specificity to distinguish it from other structurally similar molecules.
The following table outlines potential advanced analytical techniques for the trace analysis of this compound.
| Analytical Technique | Principle | Application for this compound |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent. mdpi.com | Pre-concentration and clean-up from environmental or biological samples. |
| HPLC-HRMS | Chromatographic separation followed by high-resolution mass analysis. mdpi.com | Accurate quantification and structural confirmation at very low concentrations. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | Analysis of small sample volumes with high separation efficiency. |
Integration of Machine Learning in Predictive Chemistry
The application of machine learning (ML) in chemistry is a rapidly growing field that holds significant promise for accelerating the discovery and optimization of chemical processes. For this compound, ML algorithms could be employed in several key areas.
One major application is in the prediction of reaction outcomes and the optimization of reaction conditions. chemrxiv.org By training ML models on large datasets of chemical reactions, it is possible to predict the yield of a reaction, identify potential byproducts, and suggest optimal temperatures, solvents, and catalysts. chemrxiv.org This can significantly reduce the number of experiments required, saving time and resources.
Furthermore, ML models can be used to predict the physicochemical and biological properties of molecules. For this compound and its potential derivatives, this could involve predicting properties such as solubility, toxicity, or biological activity. nih.govnih.gov This predictive capability can guide the design of new molecules with desired characteristics.
The table below illustrates the potential applications of machine learning in the study of this compound.
| Machine Learning Application | Methodology | Potential Impact on this compound Research |
| Reaction Optimization | Training neural networks on reaction data. chemrxiv.org | Faster development of efficient and sustainable synthetic routes. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.com | Prioritization of derivatives for synthesis and testing based on predicted properties. |
| Retrosynthesis Planning | Using ML to identify potential synthetic pathways. | Generation of novel and efficient routes to the target molecule. |
Computational Design of Novel Derivatives for Specific Chemical Functions
Computational chemistry provides powerful tools for the in silico design of new molecules with tailored properties. Starting from the core structure of this compound, computational methods can be used to explore a vast chemical space of potential derivatives and identify candidates with enhanced or novel functionalities.
Molecular docking studies, for example, can be used to predict how different derivatives of this compound might bind to a specific biological target, such as an enzyme or receptor. This is a crucial step in the early stages of drug discovery.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of designed molecules. This information can be used to predict their chemical stability, spectroscopic properties, and potential for participating in specific chemical reactions.
The following table highlights some computational approaches for the design of novel this compound derivatives.
| Computational Method | Information Gained | Application in Derivative Design |
| Molecular Docking | Binding affinity and mode to a biological target. | Design of derivatives with potential therapeutic applications. |
| Density Functional Theory (DFT) | Electronic structure, reactivity, and spectroscopic properties. | Prediction of chemical stability and reaction mechanisms. |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with physical properties. | Design of derivatives with specific physical characteristics (e.g., solubility, boiling point). |
Q & A
Q. What factors are critical when designing catalytic hydrogenation experiments for this compound derivatives?
- Methodological Answer :
- Catalyst Selection : Test Pd/C vs. Raney Nickel for activity and selectivity.
- Reaction Conditions : Optimize H pressure (1–5 atm) and temperature (50–80°C) to minimize deamination.
- Monitoring : Use in-situ FT-IR or GC to track hydrogen uptake and intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
